molecular formula C8H7N5 B12939638 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile

2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile

Cat. No.: B12939638
M. Wt: 173.17 g/mol
InChI Key: FJSFTNDCWZKBAJ-UHFFFAOYSA-N
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Description

2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile is a heterocyclic compound that features a unique fusion of pyrrole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with triazine precursors in the presence of catalysts and solvents such as dimethylformamide (DMF) and chlorosulfonyl isocyanate . The reaction conditions often require careful temperature control and the use of protective atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. For instance, a two-vessel-operated process has been developed to produce pyrrolo[2,1-f][1,2,4]triazine derivatives, which are key intermediates in the synthesis of this compound . This process utilizes readily available starting materials and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound can inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of kinase inhibitors, where the compound targets dysregulated kinases involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile is unique due to its specific fusion of pyrrole and triazine rings, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C8H7N5

Molecular Weight

173.17 g/mol

IUPAC Name

2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile

InChI

InChI=1S/C8H7N5/c9-4-3-7-11-8(10)6-2-1-5-13(6)12-7/h1-2,5H,3H2,(H2,10,11,12)

InChI Key

FJSFTNDCWZKBAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)CC#N)N

Origin of Product

United States

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